Fenilo-1,3-oxazoles

Phenyl-1,3-oxazoles are a class of heterocyclic compounds characterized by the presence of an oxazole ring fused to a phenyl group. These molecules exhibit a unique electronic structure and diverse chemical properties due to their aromatic and heteroaromatic nature, making them highly valuable in various applications.

Phenyl-1,3-oxazoles are widely used as pharmaceutical intermediates owing to their excellent biological activities, including antimicrobial, antifungal, and anticancer properties. They also find application in organic synthesis as precursors for the construction of more complex molecules due to their functional diversity. Furthermore, these compounds display significant potential in materials science, particularly in the development of conductive polymers and photostable dyes.

The synthetic methods for phenyl-1,3-oxazoles are well-established, with various approaches such as condensation reactions, heterocyclizations, and ring expansion reactions being commonly employed. The chemical stability and reactivity of these compounds make them versatile building blocks in organic synthesis, enabling the development of novel materials and pharmaceuticals.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

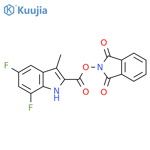

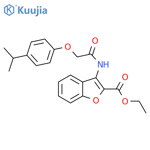

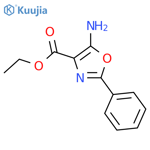

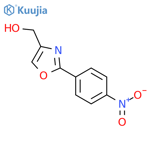

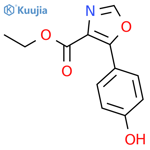

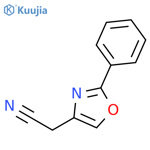

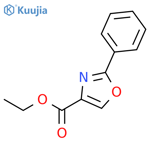

|

Oxazole,4-(bromomethyl)-2-(4-chlorophenyl)- | 22087-23-6 | C10H7BrClNO |

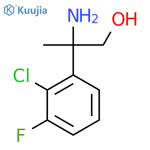

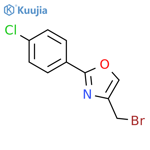

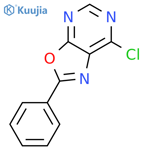

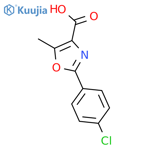

|

7-Chloro-2-phenyl1,3oxazolo5,4-dpyrimidine | 33360-19-9 | C11H6ClN3O |

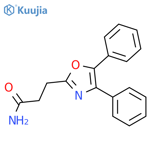

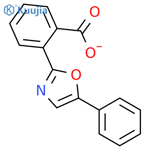

|

4,5-Diphenyl-2-oxazolepropanamide | 24248-49-5 | C18H16N2O2 |

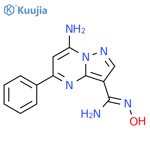

|

Ethyl 5-Amino-2-phenyl-1,3-oxazole-4-carboxylate | 36231-81-9 | C12H12N2O3 |

|

2-(4-Nitro-phenyl)-oxazol-4-yl-methanol | 36841-50-6 | C10H8N2O4 |

|

5-(4-HYDROXY-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | 391248-24-1 | C12H11NO4 |

|

2-(2-phenyl-1,3-oxazol-4-yl)acetonitrile | 30494-98-5 | C11H8N2O |

|

ethyl 2-phenyl-1,3-oxazole-4-carboxylate | 39819-39-1 | C12H11NO3 |

|

2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid | 2940-23-0 | C11H8ClNO3 |

|

2-(5-Phenyl-1,3-oxazol-2-yl)benzoic Acid | 23464-97-3 | C16H11NO3 |

Literatura relevante

-

Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296

-

4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

Proveedores recomendados

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados